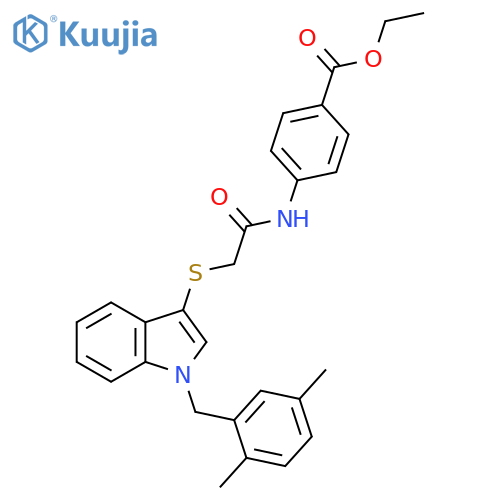

Cas no 681279-61-8 (ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate)

681279-61-8 structure

商品名:ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate

CAS番号:681279-61-8

MF:C28H28N2O3S

メガワット:472.598526000977

CID:6519846

ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate

- Benzoic acid, 4-[[2-[[1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl]thio]acetyl]amino]-, ethyl ester

-

- インチ: 1S/C28H28N2O3S/c1-4-33-28(32)21-11-13-23(14-12-21)29-27(31)18-34-26-17-30(25-8-6-5-7-24(25)26)16-22-15-19(2)9-10-20(22)3/h5-15,17H,4,16,18H2,1-3H3,(H,29,31)

- InChIKey: AUWPOBMAKPCDSJ-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C1=CC=C(NC(CSC2C3=C(N(CC4=CC(C)=CC=C4C)C=2)C=CC=C3)=O)C=C1

じっけんとくせい

- 密度みつど: 1.18±0.1 g/cm3(Predicted)

- ふってん: 706.7±60.0 °C(Predicted)

- 酸性度係数(pKa): 13.15±0.70(Predicted)

ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0545-0707-15mg |

ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |

681279-61-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0545-0707-30mg |

ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |

681279-61-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0545-0707-40mg |

ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |

681279-61-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0545-0707-10μmol |

ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |

681279-61-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0545-0707-3mg |

ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |

681279-61-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0545-0707-25mg |

ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |

681279-61-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0545-0707-2μmol |

ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |

681279-61-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0545-0707-4mg |

ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |

681279-61-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0545-0707-5mg |

ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |

681279-61-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0545-0707-10mg |

ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |

681279-61-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

681279-61-8 (ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量